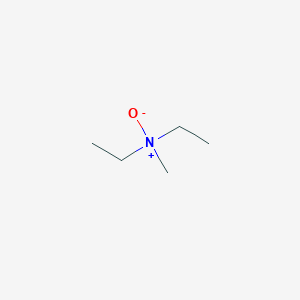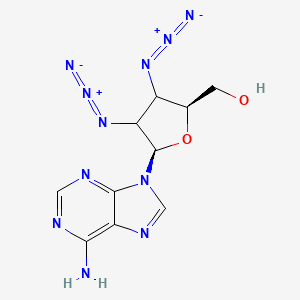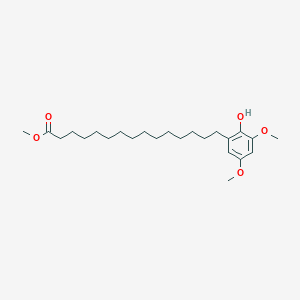![molecular formula C6H10O6S B14308064 2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate CAS No. 112204-18-9](/img/no-structure.png)
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate is an organic compound with the molecular formula C(6)H({10})O(_6)S. It features a sulfate ester group and a hydroxybutynyl ether moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-hydroxy-2-butyne-1-ol and ethylene oxide.
Reaction Steps:
Conditions: The reactions are typically carried out under controlled temperatures (0-50°C) and inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The sulfate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H(_2)) are employed.
Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of 2-[(4-oxobut-2-yn-1-yl)oxy]ethyl hydrogen sulfate.
Reduction: Formation of 2-[(4-hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate.
Substitution: Formation of 2-[(4-hydroxybut-2-yn-1-yl)oxy]ethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a prodrug or active pharmaceutical ingredient.
Diagnostics: Utilized in the development of diagnostic assays.
Industry
Surfactants: Component in the formulation of surfactants and detergents.
Polymers: Used in the synthesis of functional polymers with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing molecular recognition and binding. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Hydroxybut-2-en-1-yl)oxy]ethyl hydrogen sulfate: Similar structure but with an alkene instead of an alkyne.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl sulfate: Lacks the hydrogen sulfate group.
2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl phosphate: Contains a phosphate group instead of a sulfate group.
Propriétés
| 112204-18-9 | |
Formule moléculaire |
C6H10O6S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-(4-hydroxybut-2-ynoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C6H10O6S/c7-3-1-2-4-11-5-6-12-13(8,9)10/h7H,3-6H2,(H,8,9,10) |
Clé InChI |
VOUZFDATICNMHF-UHFFFAOYSA-N |
SMILES canonique |
C(COS(=O)(=O)O)OCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)

